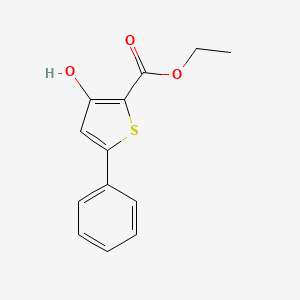

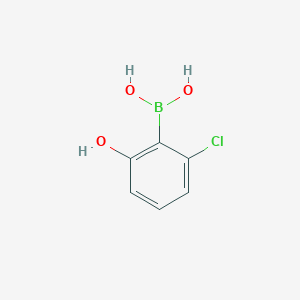

![molecular formula C14H22ClNO B1456081 [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride CAS No. 1332531-01-7](/img/structure/B1456081.png)

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride

説明

1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, also known as MBP, is a synthetic compound with a wide range of applications in the field of scientific research. MBP is a chiral compound with a piperidine-type structure, and is commonly used in the synthesis of various organic compounds. MBP is a versatile compound that is widely used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals. MBP is also used as a building block for the synthesis of new drugs, as well as for the synthesis of various other chemicals.

科学的研究の応用

Synthesis and Crystallographic Studies :

- Girish et al. (2008) synthesized a similar compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, and investigated its crystal structure, revealing that the piperidine ring adopts a chair conformation and displays inter and intramolecular hydrogen bonds (Girish et al., 2008).

- Benakaprasad et al. (2007) worked on 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, detailing its synthesis, characterization, and crystal structure. The compound crystallized in the monoclinic space group with a specific chair conformation for the piperidine ring (Benakaprasad et al., 2007).

Bioactivity and Synthesis of Derivatives :

- Xue Si-jia (2011) synthesized a novel 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime compound. This study included elemental analysis, IR, NMR spectra, and single-crystal X-ray diffraction, and it demonstrated broad inhibitory activities toward fungi (Xue Si-jia, 2011).

Novel Synthesis Methods and Applications :

- Vervisch et al. (2012) explored the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, using a radical-mediated nitrile translocation as a key step. These compounds were further used to prepare methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates (Vervisch et al., 2012).

Structural Characterizations and Transformations :

- Satyanarayana and Maier (2008) developed a novel route to 1,5-methano-3-benzazocines based on intramolecular Buchwald–Hartwig arylation, using the zinc enolate of piperidinone substrates (Satyanarayana & Maier, 2008).

- Karthik et al. (2021) synthesized and characterized [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealing its crystal structure and thermal properties, and conducted theoretical calculations to understand its structure and electronic properties (Karthik et al., 2021).

Research on Related Piperidines :

- Ngemenya et al. (2018) evaluated the antiplasmodial activity of 1,4-disubstituted piperidines, finding that several compounds showed high activity and selectivity against Plasmodium falciparum, suggesting potential for antimalarial drug development (Ngemenya et al., 2018).

Spectral and Kinetic Studies :

- Dega-Szafran et al. (2018) conducted a study on the structural and spectroscopic properties of hydrogen-bonded complexes involving a piperidine derivative. They characterized the complex using various spectroscopic techniques and theoretical calculations (Dega-Szafran et al., 2018).

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives have been shown to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of pharmacological activities .

Result of Action

Some piperidine derivatives have shown high activity and selectivity against plasmodium falciparum, a parasite responsible for malaria .

生化学分析

Biochemical Properties

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that affect protein function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. This binding can lead to changes in gene expression, either upregulating or downregulating the production of certain proteins. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of temporal dynamics in its application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects. The compound’s activity and function can vary depending on its localization, highlighting the importance of subcellular dynamics in its application .

特性

IUPAC Name |

[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-12-2-4-13(5-3-12)10-15-8-6-14(11-16)7-9-15;/h2-5,14,16H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLISXCFQDNODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

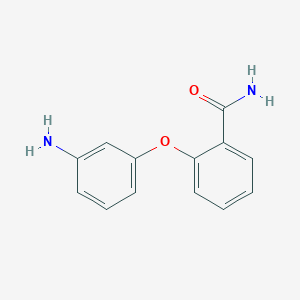

![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)

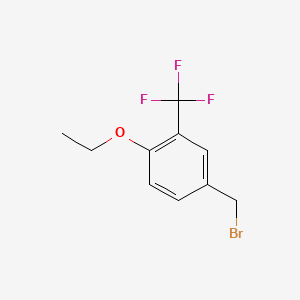

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)

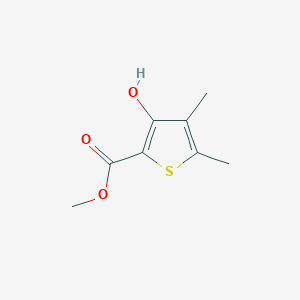

![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)